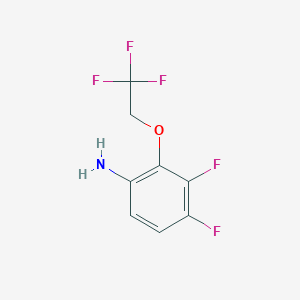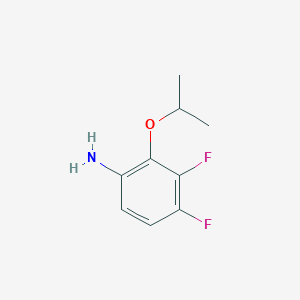
1-N-Butyl-5,6-difluorobenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-Butyl-5,6-difluorobenzene-1,2-diamine is an organic compound with the molecular formula C10H14F2N2 This compound features a benzene ring substituted with two fluorine atoms and an N-butyl group, along with two amine groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
1-N-Butyl-5,6-difluorobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of a nitro precursor. For example, 4,5-difluoro-2-nitroaniline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding diamine . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, in a solvent like methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1-N-Butyl-5,6-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-N-Butyl-5,6-difluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure and fluorine atoms.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism by which 1-N-Butyl-5,6-difluorobenzene-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
4,5-Difluoro-1,2-phenylenediamine: Similar structure but lacks the N-butyl group.
1-N-Butyl-4,5-difluorobenzene-1,2-diamine: Positional isomer with different substitution pattern.
1-N-Butyl-5,6-dichlorobenzene-1,2-diamine: Chlorine atoms instead of fluorine.
Uniqueness
1-N-Butyl-5,6-difluorobenzene-1,2-diamine is unique due to the combination of its N-butyl group and the specific positioning of the fluorine atoms. This structure imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications.
特性
IUPAC Name |
2-N-butyl-3,4-difluorobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2/c1-2-3-6-14-10-8(13)5-4-7(11)9(10)12/h4-5,14H,2-3,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIYEAMWMXGPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7866407.png)
![N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine](/img/structure/B7866414.png)










![(1-Methoxypropan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B7866520.png)

